Cas no 56008-61-8 (2-amino-5-nitrobenzaldehyde)

2-Amino-5-nitrobenzaldehyde is a nitro-substituted aromatic aldehyde with the molecular formula C₇H₆N₂O₃. This compound features both an aldehyde (–CHO) and an amino (–NH₂) functional group adjacent to a nitro (–NO₂) substituent, making it a versatile intermediate in organic synthesis. Its reactive sites enable applications in the preparation of heterocyclic compounds, dyes, and pharmaceuticals. The electron-withdrawing nitro group enhances electrophilic reactivity, while the amino group allows for further derivatization. It is typically a yellow to orange crystalline solid with moderate solubility in polar organic solvents. Proper handling is advised due to potential sensitivity to light and moisture. This compound is valued for its role in constructing complex molecular frameworks in research and industrial settings.
2-amino-5-nitrobenzaldehyde structure
2-amino-5-nitrobenzaldehyde structure
Product Name:2-amino-5-nitrobenzaldehyde
CAS No:56008-61-8
MF:C7H6N2O3
MW:166.13414144516
MDL:MFCD09834917
CID:374178
PubChem ID:279260
Update Time:2025-10-22

2-amino-5-nitrobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,2-amino-5-nitro-
    • 2-amino-5-nitrobenzaldehyde
    • 2-Amino-5-nitro-benzaldehyd
    • 2-amino-5-nitro-benzaldehyde
    • AC1L5PU1
    • AC1Q6Q3M
    • AR-1D8519
    • CTK5A4485
    • NSC129607
    • F15866
    • 56008-61-8
    • Benzaldehyde, 2-amino-5-nitro-
    • DTXSID10299362
    • MFCD09834917
    • AKOS006327499
    • EN300-175026
    • Z1198233260
    • AB52848
    • BXXBQHFYNFGHNG-UHFFFAOYSA-N
    • BS-28877
    • SCHEMBL2923685
    • NSC 129607
    • NSC-129607
    • DB-182021
    • MDL: MFCD09834917
    • Inchi: 1S/C7H6N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H,8H2
    • InChI Key: BXXBQHFYNFGHNG-UHFFFAOYSA-N
    • SMILES: O=CC1C=C(C=CC=1N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 166.03788
  • Monoisotopic Mass: 166.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 88.9A^2

Experimental Properties

  • Density: 1.441
  • Boiling Point: 380.9°Cat760mmHg
  • Flash Point: 184.2°C
  • Refractive Index: 1.684
  • PSA: 86.23
  • LogP: 2.09390

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2-amino-5-nitrobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:56008-61-8)2-amino-5-nitrobenzaldehyde
Order Number:A1040112
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:07
Price ($):152.0
Email:sales@amadischem.com

2-amino-5-nitrobenzaldehyde Related Literature

Additional information on 2-amino-5-nitrobenzaldehyde

Recent Advances in the Study of 2-Amino-5-nitrobenzaldehyde (CAS: 56008-61-8): A Comprehensive Research Brief

2-Amino-5-nitrobenzaldehyde (CAS: 56008-61-8) is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its significance as a versatile building block for the development of novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds. This research brief aims to provide an up-to-date overview of the latest advancements related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.

One of the most notable developments in the study of 2-amino-5-nitrobenzaldehyde is its role in the synthesis of Schiff base derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Schiff bases derived from this compound exhibit potent antimicrobial activity against multidrug-resistant bacterial strains. The researchers utilized 2-amino-5-nitrobenzaldehyde as a precursor to synthesize a series of novel Schiff bases, which were then evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a scaffold for developing new antibiotics.

In addition to its antimicrobial properties, 2-amino-5-nitrobenzaldehyde has also been investigated for its anticancer potential. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its use in the synthesis of quinazoline derivatives, which are known for their antitumor activity. The study reported that these derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7) while showing minimal effects on normal cells. The researchers attributed this selectivity to the nitro and aldehyde functional groups, which facilitate interactions with specific cellular targets involved in cancer progression.

Another area of interest is the compound's application in the development of fluorescent probes. A 2024 paper in Analytical Chemistry described the use of 2-amino-5-nitrobenzaldehyde as a precursor for synthesizing a novel fluorescent probe capable of detecting reactive oxygen species (ROS) in live cells. The probe demonstrated high sensitivity and selectivity for ROS, making it a valuable tool for studying oxidative stress-related diseases, such as neurodegenerative disorders and cancer. This advancement underscores the compound's utility beyond traditional medicinal chemistry, extending into diagnostic and imaging applications.

Despite these promising findings, challenges remain in optimizing the synthetic routes for 2-amino-5-nitrobenzaldehyde to improve yield and scalability. A 2023 review in Organic Process Research & Development highlighted recent efforts to streamline its production using green chemistry principles, such as catalytic methods and solvent-free reactions. These innovations not only enhance the sustainability of the synthesis but also reduce costs, making the compound more accessible for large-scale applications.

In conclusion, 2-amino-5-nitrobenzaldehyde (CAS: 56008-61-8) continues to be a focal point in chemical biology and pharmaceutical research due to its multifaceted applications. From antimicrobial and anticancer agents to fluorescent probes, its versatility as a synthetic intermediate is well-documented in recent literature. Future research should focus on further elucidating its mechanistic pathways and exploring its potential in emerging therapeutic areas, such as immunotherapy and targeted drug delivery. This brief underscores the importance of ongoing investigations into this compound, which holds significant promise for advancing both basic science and clinical applications.

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Amadis Chemical Company Limited
(CAS:56008-61-8)2-amino-5-nitrobenzaldehyde
A1040112
Purity:99%
Quantity:1g
Price ($):152.0
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